Desogestrel delta 3-isomer
Overview
Description
Desogestrel delta 3-isomer is a synthetic progestogen, a type of hormone used in various contraceptive formulations. It is an isomer of desogestrel, which means it has the same molecular formula but a different arrangement of atoms. This compound is known for its low androgenic potency, making it a preferred choice in hormonal contraceptives .
Preparation Methods
The synthesis of desogestrel delta 3-isomer involves several steps. One common method starts with the commercially available delta 8 estradiol methyl ether, which is oxidized under Oppenauer conditions to form the corresponding 17-ketone. This intermediate undergoes further reactions, including Wittig olefination, to produce the desired isomer . Industrial production methods often involve microbiological hydroxylation and palladium-catalyzed cyclization reactions to ensure high yield and purity .
Chemical Reactions Analysis
Desogestrel delta 3-isomer undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-keto-desogestrel, its active metabolite.
Reduction: Reduction reactions can modify the double bonds in the molecule, altering its biological activity.
Substitution: Substitution reactions, particularly at the 11-methylene group, can produce different isomers with varying biological properties.
Common reagents used in these reactions include aluminum isopropoxide for oxidation and palladium catalysts for cyclization . The major products formed from these reactions are typically other isomers or metabolites of desogestrel, such as 3-keto-desogestrel .
Scientific Research Applications
Desogestrel delta 3-isomer has several applications in scientific research:
Mechanism of Action
Desogestrel delta 3-isomer exerts its effects by binding selectively to the progesterone receptor. Once inside the cell, it acts as a transcription factor, modifying mRNA synthesis and influencing gene expression . This binding leads to the inhibition of ovulation and changes in the endometrium, making it an effective contraceptive agent .
Comparison with Similar Compounds
Desogestrel delta 3-isomer is often compared with other progestogens, such as:
Norgestimate: Another third-generation progestogen with similar contraceptive effects but different metabolic pathways.
Gestodene: Known for its high potency and rapid absorption, but with a different side effect profile.
Dienogest: Has antiandrogenic properties and is used in the treatment of endometriosis.
Compared to these compounds, this compound is unique due to its low androgenic activity and specific binding affinity to the progesterone receptor .
Properties
IUPAC Name |
(5S,8S,9R,10S,13S,14S,17R)-13-ethyl-17-ethynyl-11-methylidene-1,2,5,6,7,8,9,10,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O/c1-4-21-14-15(3)20-17-9-7-6-8-16(17)10-11-18(20)19(21)12-13-22(21,23)5-2/h2,6,8,16-20,23H,3-4,7,9-14H2,1H3/t16-,17+,18+,19+,20-,21+,22+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSMGIILCLKIXNG-JASYKLOUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CC(=C)C3C4CCC=CC4CCC3C1CCC2(C#C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]12CC(=C)[C@@H]3[C@H]4CCC=C[C@@H]4CC[C@H]3[C@@H]1CC[C@]2(C#C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20173962 | |
Record name | Desogestrel delta 3-isomer | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20173962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
201360-82-9 | |
Record name | Desogestrel delta 3-isomer | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201360829 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Desogestrel delta 3-isomer | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20173962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DESOGESTREL .DELTA. 3-ISOMER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GP962JHY3N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.